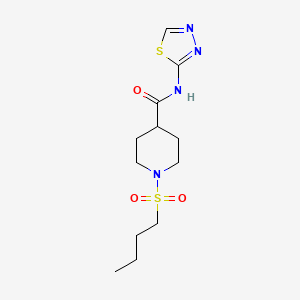

1-(butylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- "1-(butylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide" belongs to a class of compounds that have been studied for their potential biological activities, including antibacterial properties. This compound is a derivative of 1,3,4-thiadiazole, which is known for its relevance in medicinal chemistry due to its various pharmacological activities.

Synthesis Analysis

- The synthesis of related compounds typically involves the formation of 1,3,4-thiadiazole derivatives, often through reactions involving piperazine or piperidine derivatives. For example, Foroumadi et al. (2005) reported the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, indicating a process that might be similar to the synthesis of the compound (Foroumadi et al., 2005).

Molecular Structure Analysis

- The molecular structure of such compounds typically shows certain key features. For instance, Ismailova et al. (2014) studied a similar compound where the planes of different units in the molecule, such as acetamide and 1,3,4-thiadiazole, were found to be twisted, indicating a complex three-dimensional structure (Ismailova et al., 2014).

Scientific Research Applications

Synthesis and Medicinal Chemistry

Chiral Sulfinamides in Asymmetric Synthesis : The use of chiral sulfinamides, particularly tert-butanesulfinamide, has been extensively studied for the asymmetric synthesis of amines and their derivatives, leading to structurally diverse N-heterocycles. These methodologies offer access to piperidines, pyrrolidines, azetidines, and their fused derivatives, crucial for natural products and therapeutic compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020, RSC Advances).

Biological Activities of Phenothiazines and Sulfonamides

Phenothiazines : Recent investigations into phenothiazines have uncovered a range of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The structural modifications of phenothiazines have led to significant biological activities, demonstrating their potential as pharmacophoric moieties in drug discovery (K. Pluta, Beata Morak-Młodawska, M. Jeleń, 2011, European Journal of Medicinal Chemistry).

Sulfonamide Inhibitors : Sulfonamides, known for their use as bacteriostatic antibiotics, have been extensively reviewed for their therapeutic applications beyond bacterial infections. These compounds show promise in treating conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting the diverse therapeutic potential of sulfonamide derivatives (I. Gulcin, Parham Taslimi, 2018, Expert Opinion on Therapeutic Patents).

Environmental Applications

Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals, which are precursors to perfluoroalkyl acids, have been critical in understanding their environmental fate and potential for bioaccumulation. These investigations contribute to the assessment of environmental risks associated with these persistent organic pollutants (Jinxia Liu, Sandra Mejia Avendaño, 2013, Environment International).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S2/c1-2-3-8-21(18,19)16-6-4-10(5-7-16)11(17)14-12-15-13-9-20-12/h9-10H,2-8H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSYXUWYVXTWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)